(R)-5-Methyl-4,7-diazaspiro[2.5]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-5-Methyl-4,7-diazaspiro[25]octane is a chiral compound with a unique spirocyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-Methyl-4,7-diazaspiro[2.5]octane typically involves the use of 1-aminocyclopropane carboxylic acid as a starting material. The process includes several steps such as cyclization and reduction. One common method involves the reaction of benzylamine and ethyl bromoacetate to form 2-(benzylamino)ethyl acetate, which is then cyclized and reduced to produce the desired spirocyclic compound .
Industrial Production Methods
The industrial production of ®-5-Methyl-4,7-diazaspiro[2.5]octane focuses on optimizing yield and process stability. The method described above is suitable for large-scale production due to its simple operation steps, stable process conditions, and high product yield (up to 70% in a four-step reaction) .
Analyse Chemischer Reaktionen
Types of Reactions
®-5-Methyl-4,7-diazaspiro[2.5]octane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the spirocyclic structure.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
®-5-Methyl-4,7-diazaspiro[2.5]octane has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various novel compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic effects, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound is used in the production of pharmaceuticals and other chemical products .
Wirkmechanismus
The mechanism of action of ®-5-Methyl-4,7-diazaspiro[2.5]octane involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Boc-4-AP: A compound used as an intermediate in the manufacture of fentanyl and related derivatives.
Spiro[5.5]undecane derivatives: Compounds with similar spirocyclic structures but different functional groups.
Pyrazole derivatives: Compounds with a five-membered ring containing two nitrogen atoms.
Uniqueness
®-5-Methyl-4,7-diazaspiro[25]octane is unique due to its specific spirocyclic structure and chiral nature, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C7H14N2 |
---|---|
Molekulargewicht |
126.20 g/mol |
IUPAC-Name |
(5R)-5-methyl-4,7-diazaspiro[2.5]octane |
InChI |
InChI=1S/C7H14N2/c1-6-4-8-5-7(9-6)2-3-7/h6,8-9H,2-5H2,1H3/t6-/m1/s1 |
InChI-Schlüssel |
GTHJQZQEVPMZDK-ZCFIWIBFSA-N |
Isomerische SMILES |
C[C@@H]1CNCC2(N1)CC2 |
Kanonische SMILES |
CC1CNCC2(N1)CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.